(3,6-Difluoro-2-hydroxyphenyl)boronic Acid: Structural Properties and Applications in KRAS G12C Inhibitor Synthesis
(3,6-Difluoro-2-hydroxyphenyl)boronic Acid: Structural Properties and Applications in KRAS G12C Inhibitor Synthesis
As an application scientist bridging the gap between discovery chemistry and process scale-up, I frequently encounter chemical building blocks that redefine the landscape of targeted therapeutics. Among these, (3,6-Difluoro-2-hydroxyphenyl)boronic acid (CAS: 2246616-05-5) stands out as a highly privileged intermediate. It is an essential coupling partner in the synthesis of next-generation covalent inhibitors targeting the KRAS G12C mutation—a primary oncogenic driver in non-small cell lung cancer (NSCLC) and colorectal adenocarcinomas[1].
This technical whitepaper explores the physicochemical properties, structural causality, and validated synthetic workflows associated with this unique boronic acid derivative, providing a comprehensive guide for researchers and drug development professionals.
Physicochemical Profiling & Structural Dynamics
The utility of (3,6-Difluoro-2-hydroxyphenyl)boronic acid is deeply rooted in its precise electronic and steric profile. The quantitative physicochemical data is summarized in the table below, derived from established chemical catalogs[2].
| Property | Value |
| Chemical Name | (3,6-Difluoro-2-hydroxyphenyl)boronic acid |
| CAS Registry Number | 2246616-05-5 |
| Molecular Formula | C₆H₅BF₂O₃ |
| Molecular Weight | 173.91 g/mol |
| Hydrogen Bond Donors | 3.0 |
| Hydrogen Bond Acceptors | 5.0 |
| Rotatable Bonds | 1 |
| Fraction Csp3 | 0.0 |
The Causality of the 3,6-Difluoro Substitution
The strategic placement of fluorine atoms at the 3- and 6-positions serves two critical mechanistic functions:
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Electronic Modulation (pKa Lowering): Fluorine's strong inductive electron-withdrawing effect significantly lowers the pKa of the ortho-hydroxyl group. This enhances the hydroxyl group's capacity to act as a potent hydrogen-bond donor when the final drug molecule binds within the target protein's active site.
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Stability Against Protodeboronation: Electron-rich arylboronic acids, particularly those with ortho-heteroatom substituents, are notoriously prone to protodeboronation (cleavage of the carbon-boron bond). The highly electronegative fluorine atoms withdraw electron density from the ipso-carbon, thermodynamically stabilizing the C-B bond against electrophilic cleavage during storage and catalysis.
Mechanistic Role in Catalysis
In standard drug discovery workflows, this boronic acid is coupled to heterocyclic core scaffolds (e.g., quinazolines or pyrimidines) via the Suzuki-Miyaura cross-coupling reaction. However, the presence of an unprotected ortho-hydroxyl group can complicate the catalytic cycle by competitively coordinating to the palladium center or inducing base-mediated side reactions.
To engineer a self-validating and robust system, process chemists frequently convert the boronic acid into its corresponding potassium trifluoroborate salt prior to coupling[3]. This conversion masks the boronic acid, allowing for a controlled, slow-release transmetallation step that prevents catalyst poisoning.
Catalytic cycle of Suzuki-Miyaura cross-coupling utilizing the difluorophenol boronic acid.
Application Spotlight: KRAS G12C Inhibitor Development
The KRAS G12C mutation results in a hyperactive signaling state that drives tumor proliferation. Recent breakthroughs in oncology have successfully targeted this mutant by utilizing covalent inhibitors that bind to the mutant Cysteine-12 residue, locking the protein in its inactive GDP-bound state[3].
The difluorophenol moiety—derived directly from (3,6-Difluoro-2-hydroxyphenyl)boronic acid—is a privileged pharmacophore in these molecules. As detailed in , this moiety occupies a cryptic "Switch II" pocket on the KRAS protein[4]. The difluoro substitution optimizes the dihedral angle of the biaryl linkage, while the hydroxyl group forms an indispensable hydrogen bond with key residues (such as Asp69 or Arg68), anchoring the inhibitor and enabling the covalent warhead to react with Cys12.
KRAS G12C signaling pathway illustrating the mechanism of covalent inhibition.
Validated Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols outline the handling and application of this building block, complete with the mechanistic causality behind each step.
Protocol 1: Synthesis of Potassium (3,6-Difluoro-2-hydroxyphenyl)trifluoroborate
Adapted from standard procedures outlined in[3].
Objective: Convert the protodeboronation-sensitive boronic acid into a bench-stable potassium trifluoroborate salt.
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Preparation: Add (3,6-Difluoro-2-hydroxyphenyl)boronic acid (2.59 g, 14.9 mmol, 1.0 eq) into a 250 mL round-bottom flask.
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Inert Atmosphere: Evacuate the reaction vessel and backfill with nitrogen three times. Causality: Removing oxygen prevents oxidative degradation of the electron-rich phenol ring.
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Solvation: Add Methanol (18.6 mL) to dissolve the starting material.
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Fluoride Addition: In a separate 40 mL vial, dissolve potassium bifluoride (KHF₂, 4.65 g, 59.6 mmol, 4.0 eq) in water (18.6 mL). Add this aqueous solution streamwise into the reaction vessel at 0°C.
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Causality (Reagent Choice): KHF₂ provides the necessary fluoride ions to displace the hydroxyls on the boron atom while simultaneously providing the potassium counterion to precipitate the product.
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Causality (Temperature): Maintaining 0°C suppresses the thermodynamic C-B bond cleavage (protodeboronation) while allowing the rapid kinetic fluorination to proceed.
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Isolation: Stir the resulting mixture for 30 minutes at 0°C. The product will precipitate as a white crystalline solid, which is self-validating evidence of successful salt formation. Filter, wash with cold methanol/water, and dry under high vacuum.
Protocol 2: Standardized Suzuki-Miyaura Coupling
Objective: Couple the synthesized trifluoroborate salt to an aryl halide core.
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Reaction Setup: To a Schlenk flask, add the aryl halide core (1.0 eq), Potassium (3,6-difluoro-2-hydroxyphenyl)trifluoroborate (1.2 eq), and Potassium Carbonate (K₂CO₃, 3.0 eq).
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Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq). Causality: The bidentate dppf ligand enforces a large bite angle on the palladium center, which sterically accelerates the rate-limiting reductive elimination step—crucial when coupling bulky, ortho-substituted biaryls.
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Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and Water. Sparge the mixture with argon for 15 minutes. Causality: Water is strictly required to slowly hydrolyze the trifluoroborate back to the active boronic acid species in situ, ensuring a low steady-state concentration that prevents side reactions.
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Execution: Heat the mixture to 80°C for 12 hours. Monitor conversion via LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.
References
- Source: Google Patents (US20240043448A1)
- Source: Google Patents (US11697657B2)
Sources
- 1. WO2022072783A1 - Bicyclic dione compounds as inhibitors of kras - Google Patents [patents.google.com]
- 2. CAS:1379466-84-8, (3,4-二氟-5-羟基苯基)硼酸-毕得医药 [bidepharm.com]
- 3. US20240043448A1 - Small Molecule Inhibitors of KRAS G12C Mutant - Google Patents [patents.google.com]
- 4. US11697657B2 - Small molecule inhibitors of KRAS G12C mutant - Google Patents [patents.google.com]
